Product packaging for Gniditrin(Cat. No.:CAS No. 55306-10-0)

Gniditrin

Cat. No.: B1233036
CAS No.: 55306-10-0
M. Wt: 646.7 g/mol
InChI Key: NEIGQRKMHFDLTK-JXXNAEBBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gniditrin is a natural organic compound with the molecular formula C37H42O10 and a molecular weight of approximately 646.65 g/mol . It is classified as a Daphne factor and is found in several plant species within the Thymelaeaceae family, including the genus Daphne and Gnidia . Its complex chemical structure is characterized by a diterpenoid skeleton.this compound has been identified among natural products screened for bioactive properties. Specifically, it has been noted as a compound of interest in antiviral research, showing high efficacy in inhibiting several viruses in scientific studies . Researchers are exploring its potential as a lead compound for developing novel therapeutic agents. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H42O10 B1233036 Gniditrin CAS No. 55306-10-0

Properties

CAS No.

55306-10-0

Molecular Formula

C37H42O10

Molecular Weight

646.7 g/mol

IUPAC Name

[6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E,6E)-deca-2,4,6-trienoate

InChI

InChI=1S/C37H42O10/c1-6-7-8-9-10-11-15-18-26(39)43-29-23(5)36-25-19-22(4)28(40)34(25,42)32(41)33(20-38)30(44-33)27(36)31-35(29,21(2)3)46-37(45-31,47-36)24-16-13-12-14-17-24/h8-19,23,25,27,29-32,38,41-42H,2,6-7,20H2,1,3-5H3/b9-8+,11-10+,18-15+

InChI Key

NEIGQRKMHFDLTK-JXXNAEBBSA-N

SMILES

CCCC=CC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C

Isomeric SMILES

CCC/C=C/C=C/C=C/C(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C

Canonical SMILES

CCCC=CC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C

Other CAS No.

55306-10-0

Synonyms

gniditrin

Origin of Product

United States

Chemical Profile of Gniditrin

Molecular Structure and Stereochemistry

Gniditrin is a complex daphnane-type diterpenoid orthoester. Its molecular formula is C37H42O10, and it has a molecular weight of 646.7 g/mol . nih.gov The core structure of this compound is a 5/7/6-tricyclic ring system, which is characteristic of the daphnane (B1241135) diterpenoids. mdpi.comnih.govmdpi.com A key feature of its structure is an orthoester moiety, which is triaxially connected at positions C-9, C-13, and C-14 of the daphnane skeleton. mdpi.com The stereochemistry of this compound is complex, with multiple chiral centers. The complete NMR spectroscopic evaluation of this compound has been reported, confirming its structural features. researchgate.net

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name [6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E,6E)-deca-2,4,6-trienoate nih.gov
CAS Number 55306-10-0 nih.gov
PubChem CID 5369749 nih.gov

| InChIKey | NEIGQRKMHFDLTK-JXXNAEBBSA-N nih.gov |

Botanical Origins (e.g., Daphne species, Gnidia species)

Spectroscopic Data (NMR, IR, MS)

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. Infrared (IR) spectroscopy of related daphnane diterpenoids reveals the presence of hydroxyl groups (around 3447 cm⁻¹), α,β-unsaturated esters (around 1715 cm⁻¹), and α,β-unsaturated carbonyls (around 1689 cm⁻¹). nih.gov

High-resolution mass spectrometry (HRMS) has been crucial in determining the molecular formula of this compound and related compounds. nih.gov For instance, the molecular formula of a related compound, daphneodorin D, was determined as C39H46O11 from positive HRESITOFMS data showing a sodium adduct ion. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in detailing the complex structure of this compound. The first complete ¹H- and ¹³C-NMR data for this compound were published, providing a definitive characterization of the molecule. researchgate.net Techniques such as H-H COSY, HMBC, and HMQC have been used to assign the proton and carbon signals and to establish the connectivity within the molecule. researchgate.net

Solvent-Based Extraction Approaches

Synthesis and Biosynthesis

The total synthesis of daphnane-type diterpenoids like this compound presents significant challenges due to their densely functionalized and stereochemically complex structures. sioc-journal.cn As a result, the isolation from natural plant sources remains the primary method for obtaining these compounds. mdpi.com While there has been progress in the synthesis of the core structures of daphnane diterpenoids, the total synthesis of this compound has not been widely reported. sioc-journal.cnresearchgate.net

The biosynthesis of daphnane-type diterpenoids is believed to originate from a common intermediate shared with tigliane-type diterpenoids. sioc-journal.cn It is hypothesized that the daphnane skeleton is formed through a series of cyclizations and rearrangements of this common precursor. sioc-journal.cn

Biosynthetic Pathways and Precursor Studies of Gniditrin

Proposed Acetate-Mevalonate Pathway Contribution

The biosynthesis of all terpenoids, including diterpenoids like gniditrin, begins with the acetate-mevalonate pathway. researchgate.netresearchgate.net This fundamental metabolic route provides the essential five-carbon (C5) building blocks required for constructing the carbon skeleton. wikipedia.org The pathway commences with acetyl-CoA, a central molecule in primary metabolism. slideshare.netslideshare.net

The key steps of the upper mevalonate (B85504) pathway are as follows:

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. wikipedia.org

HMG-CoA Formation: A third molecule of acetyl-CoA is added to acetoacetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org

Reduction: The enzyme HMG-CoA reductase, a key regulatory point in the pathway, reduces HMG-CoA to mevalonate (MVA). wikipedia.orgnih.gov

Following its formation, mevalonate is converted into the two universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), through a series of phosphorylation and decarboxylation reactions. wikipedia.orgnih.gov

StepReactant(s)ProductKey Enzyme (Eukaryotic Pathway)
12 x Acetyl-CoAAcetoacetyl-CoAAcetoacetyl-CoA thiolase
2Acetoacetyl-CoA + Acetyl-CoAHMG-CoAHMG-CoA synthase
3HMG-CoAMevalonateHMG-CoA reductase
4MevalonateMevalonate-5-phosphateMevalonate kinase
5Mevalonate-5-phosphateMevalonate-5-pyrophosphatePhosphomevalonate kinase
6Mevalonate-5-pyrophosphateIsopentenyl pyrophosphate (IPP)Mevalonate-5-pyrophosphate decarboxylase
7Isopentenyl pyrophosphate (IPP)Dimethylallyl pyrophosphate (DMAPP)IPP isomerase

For the formation of diterpenoids (C20), three molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov This linear precursor is the direct substrate for the diterpene synthases that initiate the cyclization cascade leading to the diverse array of diterpenoid skeletons. nih.govresearchgate.net

Diterpenoid Biosynthesis in Thymelaeaceae and Euphorbiaceae Families

This compound belongs to the daphnane (B1241135) class of diterpenoids, which are characteristically found in plants of the Thymelaeaceae and Euphorbiaceae families. sioc-journal.cnnih.govnih.gov These families are known for producing a rich variety of structurally related diterpenoids, including the tigliane (B1223011) and ingenane (B1209409) types. researchgate.netresearchgate.net The biosynthesis of these compounds is believed to share a common origin, starting from the cyclization of GGPP. nih.govresearchgate.net

The first committed step is the cyclization of GGPP to casbene (B1241624), a macrocyclic diterpene. nih.govoup.com This reaction is catalyzed by a casbene synthase. From casbene, a series of further cyclizations and rearrangements are hypothesized to generate the core skeletons of these diterpenoid classes. It is proposed that casbene first gives rise to the lathyrane skeleton, which then serves as a precursor to the tigliane framework. nih.govresearchgate.net The daphnane skeleton is thought to be formed subsequently through the cleavage of the cyclopropane (B1198618) ring present in the tigliane structure. nih.gov

PrecursorIntermediate SkeletonProduct SkeletonKey Transformation
Geranylgeranyl Diphosphate (GGPP)CasbeneLathyraneInitial cyclizations
LathyraneTiglianeDaphnaneRing-closing reactions
Tigliane-DaphnaneOpening of the cyclopropane ring

These core skeletons then undergo extensive post-modification reactions, such as hydroxylations, epoxidations, and esterifications, which lead to the vast structural diversity observed within these diterpenoid classes, including the formation of specific compounds like this compound. mdpi.comnih.gov

Enzymatic Steps and Genetic Regulation in this compound Formation

While the precise enzymatic machinery and its genetic regulation for this compound biosynthesis remain largely uncharacterized, insights can be drawn from studies on related diterpenoids in the Euphorbiaceae and Thymelaeaceae families. researchgate.netresearchgate.net The formation of the complex daphnane structure from the GGPP precursor involves several classes of enzymes.

Key Enzymatic Steps:

Terpene Synthases/Cyclases: A casbene synthase is responsible for the initial cyclization of GGPP to form the foundational macrocycle. nih.govoup.com

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the extensive oxidative modifications (hydroxylations, epoxidations) of the diterpene scaffold. researchgate.net Subfamilies such as CYP71D and CYP726A have been implicated in macrocyclic diterpenoid biosynthesis in Euphorbiaceae. researchgate.net These enzymes are responsible for creating the highly oxygenated pattern typical of daphnane diterpenoids. sioc-journal.cnmdpi.com

Acyltransferases: The final steps in this compound biosynthesis would involve the esterification of the polyhydroxy daphnane core. Specifically, the formation of the characteristic orthoester at positions C9, C13, and C14, and the attachment of the decatrienoyl side chain, are catalyzed by specific acyltransferases. mdpi.comnih.gov The enzymes responsible for these acylations in daphnane biosynthesis are not yet identified. researchgate.net

Genetic Regulation: The genetic regulation of daphnane diterpenoid biosynthesis is not well understood. plos.org However, research into other diterpenoids in Euphorbiaceae suggests that the biosynthetic genes are often organized into biosynthetic gene clusters (BGCs). researchgate.netoup.com These clusters contain the genes for the terpene synthases, CYPs, and other modifying enzymes, allowing for coordinated expression. Regulation can be influenced by developmental cues and environmental or stress-related signals, such as pathogen or herbivore attack, which often trigger the production of secondary metabolites as a defense mechanism. The regulation of transcription factors that control the expression of these BGCs is a likely mechanism for controlling this compound production.

Comparative Biosynthesis with Other Daphnane-Type Diterpenoids

The biosynthesis of this compound is closely related to that of other daphnane and tigliane diterpenoids. nih.gov A central biogenetic hypothesis suggests that both daphnane and tigliane types derive from a common intermediate. sioc-journal.cn

The key divergence point is believed to occur after the formation of the tigliane skeleton. The conversion of a tigliane-type precursor to a daphnane-type involves the opening of the C13-C14 cyclopropane ring of the tigliane core to form the characteristic isopropyl or isopropenyl group on the C-ring of the daphnane skeleton. nih.govresearchgate.net

Diterpenoid TypeCore SkeletonKey Structural FeatureBiosynthetic Relationship
Tigliane 5/7/6/3-tetracyclicContains a cyclopropane ringPrecursor to the daphnane type. nih.gov
Daphnane 5/7/6-tricyclicIsopropyl/isopropenyl group at C13. sioc-journal.cnDerived from tigliane via cyclopropane ring opening. nih.gov
This compound DaphnaneOrthoester at C9, C13, C14. sioc-journal.cnnih.govA highly modified daphnane-type diterpenoid.

Following the formation of the basic daphnane skeleton, further diversification occurs through a series of shared and unique enzymatic modifications. Different daphnane compounds, such as daphnetoxin (B1198267), genkwanines, and this compound, arise from variations in the pattern of hydroxylation, epoxidation, and, crucially, the nature and position of the ester side chains. sioc-journal.cnmdpi.com this compound is distinguished by its orthoester group involving a phenyl group and a long decatrienoate chain, suggesting a highly specific set of acyltransferases is active in the final stages of its biosynthesis. nih.gov

Preclinical Investigations of Gniditrin S Biological Activities and Mechanisms

In Vitro Studies on Cellular Models

Anti-HIV Activity Assessment

Gniditrin, a daphnane (B1241135) diterpenoid, has been the subject of preclinical investigations to determine its potential as an anti-HIV agent. These in vitro studies have explored its effects on various stages of the HIV lifecycle, from viral entry to the reversal of latency in infected cells.

HIV entry into host cells is a critical first step in its replication cycle, often mediated by the interaction of the viral envelope with the CD4 receptor and co-receptors such as CCR5 and CXCR4 on the surface of T-cells. mdpi.comnih.gov Entry inhibitors are a class of antiretroviral drugs that block this process. mdpi.comnih.gov Studies on daphnane derivatives isolated from Daphne gnidium, including this compound, have pointed to a potential mechanism of action involving the modulation of these key co-receptors. Research indicated that the antiviral activity of these compounds could be attributed to a direct interference with the expression of the two primary HIV co-receptors, CCR5 and CXCR4, on the cell surface. dntb.gov.ua By downregulating these co-receptors, such compounds may effectively block the entry of HIV into host cells.

Table 1: Summary of In Vitro Anti-HIV Activity of this compound and Related Compounds
CompoundSource OrganismAssay/Cell LineObserved ActivityReference
This compoundGnidia sericocephaladeCIPhR assay (HeLa-SXR5 cells)Inhibits HIV replication; noted as weaker than other isolated daphnane diterpenoids. mednexus.orgresearchgate.net
Daphnane Derivatives (including this compound)Daphne gnidiumMode of action studiesInterference with cell surface expression of HIV co-receptors CCR5 and CXCR4. dntb.gov.ua
This compoundGnidia sericocephalaGeneral findingIdentified as one of four daphnane compounds that inhibit viral replication and/or reverse latency. mednexus.orgnih.govresearchgate.net

A major obstacle to eradicating HIV is the persistence of a latent reservoir of the virus in resting memory CD4+ T cells, which is not targeted by conventional combination antiretroviral therapy (cART). mednexus.orgnih.gov The "shock and kill" strategy aims to use latency reversing agents (LRAs) to reactivate the expression of the provirus in these cells, making them recognizable and clearable by the immune system. mednexus.orgnih.gov Research has shown that daphnane-type compounds isolated from Gnidia sericocephala, including this compound, can act as LRAs. mednexus.orgnih.govresearchgate.net These compounds have been found to reverse HIV latency, a function consistent with the activation of Protein Kinase C (PKC), a known pathway for inducing viral expression. mednexus.orgresearchgate.net This dual capacity to both inhibit active viral replication and reverse latency makes these compounds interesting subjects for further research in HIV cure strategies. mednexus.orgnih.gov

Inhibition of Viral Replication

Antiviral Activity against RNA Viruses (e.g., SARS-CoV-2, RSV)

The biological investigations of this compound have extended beyond HIV to other pathogenic RNA viruses. Its potential efficacy against viruses such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Respiratory Syncytial Virus (RSV) has been highlighted in several studies, primarily through computational methods. x-mol.comnih.govresearchgate.net

Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule to a target protein. This method has been employed to screen natural compounds for their potential to inhibit key viral enzymes. The RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses, is a prominent target for antiviral drug development. mdpi.comfrontiersin.org

In silico studies have identified this compound as a potential inhibitor of the RdRp of coronaviruses. mednexus.org It was suggested that this compound, along with the related compound gnidicin, could bind to and inhibit the RdRp of these viruses. mednexus.org Further computational research focusing on the Hepatitis C Virus (HCV), another RNA virus, evaluated 1893 terpenes for their activity against the HCV NS5B polymerase, which is an RdRp. In this large-scale screening, this compound was one of nine terpenes that demonstrated better docking results than the approved antiviral drugs sofosbuvir (B1194449) and dasabuvir, suggesting a strong binding potential to the viral polymerase. researchgate.net These molecular docking studies position this compound as a compound of interest for further in vitro and in vivo validation against a range of RNA viruses.

Table 2: Molecular Docking Studies of this compound Against Viral Polymerases
VirusTarget EnzymeStudy TypeKey FindingReference
Coronaviruses (general)RNA-dependent RNA polymerase (RdRp)Computational PredictionPredicted to bind and inhibit the RdRp enzyme. mednexus.org
Hepatitis C Virus (HCV)NS5B RNA polymeraseIn silico screening and molecular dockingShowed better docking results (binding potential) than sofosbuvir and dasabuvir. researchgate.net
SARS-CoV-2RNA-dependent RNA polymerase (RdRp)Review/MentionListed as a potential inhibitor of SARS-CoV-2 RdRp. googleapis.com
In Vitro Inhibition of Viral Components

In vitro studies have investigated the potential of this compound to inhibit viral components. Research has suggested that this compound may interfere with the replication of certain viruses. For instance, some daphnane diterpenoids have shown activity against the Human Immunodeficiency Virus (HIV). researchgate.net The anti-HIV activity of these compounds is often associated with a 9,13,14 ortho-ester motif and a 6α-epoxy group. researchgate.net this compound, which possesses a phenyl group at position R1 and an alkyl (ester) chain at R2, has demonstrated weaker anti-HIV activity compared to other related compounds. researchgate.net

Additionally, computational studies have explored the interaction of this compound with viral enzymes. Molecular docking studies have suggested that this compound has a high binding affinity for the RNA-dependent RNA polymerase (RdRp) of coronaviruses, indicating a potential mechanism for inhibiting viral replication. mednexus.orgresearchgate.net This interaction is considered a promising area for the development of antiviral drugs, although further in vitro and in vivo studies are required to validate these findings. researchgate.net

Anti-Inflammatory Modulatory Effects

This compound has been investigated for its potential to modulate inflammatory responses. Diterpenoids from the Daphne genus, to which this compound belongs, have demonstrated anti-inflammatory effects in various studies. nih.gov The anti-inflammatory properties of natural compounds are often evaluated by their ability to inhibit the production of inflammatory mediators. nih.gov

Studies on related daphnane diterpenoids have shown potent inhibitory activities against the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. researchgate.net This inhibition of NO production is a key indicator of anti-inflammatory potential. The mechanism of action for many anti-inflammatory compounds involves the inhibition of signaling pathways such as the nuclear factor kappa-B (NF-κB) pathway. nih.govmdpi.com Flavonoids, for example, have been shown to decrease the production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-6, while increasing anti-inflammatory cytokines like IL-10. nih.gov While specific data on this compound's effect on these pathways is limited, the general anti-inflammatory activity of daphnane diterpenoids suggests a potential area for further investigation into this compound's specific mechanisms.

Anticancer and Antileukemic Activity Evaluation (Cellular Mechanisms)

This compound is a member of the daphnane-type diterpenoids, a class of compounds that has attracted significant interest for their anticancer and antileukemic activities. nih.gov Numerous extracts from the Gnidia species, from which this compound can be isolated, have demonstrated antileukemic properties. alliedacademies.org

The anticancer mechanisms of natural compounds are diverse and can involve the modulation of multiple signaling pathways that control cell proliferation, apoptosis (programmed cell death), and metastasis. mdpi.commdpi.com For instance, some natural compounds induce apoptosis through intrinsic pathways involving proteins like Bax and Bcl-2, and caspases. frontiersin.org They can also cause cell cycle arrest by regulating cyclins. frontiersin.org

While specific studies detailing the cellular mechanisms of this compound are not extensively available, research on similar compounds provides insight. For example, formononetin, another natural compound, exhibits anticancer effects by modulating signaling pathways such as STAT, PI3K/AKT, and MAPK to suppress cell proliferation. frontiersin.org It also inhibits cell invasion by regulating matrix metalloproteinases (MMPs). frontiersin.org The investigation of this compound's impact on these and other cancer-related cellular pathways, such as those involving RAR/RXR, EGFR/MAPK, and Wnt/β-catenin, could reveal its specific mechanisms of action. nih.gov

Anticancer Mechanisms of Natural Compounds

MechanismSignaling Pathway/Protein TargetEffect
Induction of ApoptosisBax, Bcl-2, CaspasesPromotes programmed cell death in cancer cells.
Cell Cycle ArrestCyclins (e.g., Cyclin D1)Halts the proliferation of cancer cells.
Inhibition of ProliferationSTAT, PI3K/AKT, MAPKSuppresses the growth and division of cancer cells.
Inhibition of Invasion and MetastasisMMPs (e.g., MMP-2, MMP-9)Prevents cancer cells from spreading to other parts of the body.

Neurotrophic Activity Studies

Certain daphnane diterpenoids have been reported to possess neurotrophic activity, which refers to the ability to support the growth, survival, and differentiation of neurons. nih.gov This activity is of significant interest for its potential in addressing neurodegenerative diseases.

Kirkinine, another daphnane orthoester, has been noted for its potent neurotrophic activity. alliedacademies.org The neurotrophic effects of compounds from the Daphne genus have been documented, highlighting the potential of this class of molecules in neuroscience research. nih.gov While direct and detailed studies on the neurotrophic activity of this compound are limited, the established activity of related compounds suggests that this compound may also possess similar properties worthy of investigation.

Cholesterol-Lowering Investigations (Cellular Models)

This compound has been identified as a compound with potential cholesterol-lowering effects. uio.no Research using a high-throughput screening method based on the activation of the low-density lipoprotein receptor (LDLR) promoter identified this compound, isolated from the Chinese herb Daphne giraldii Nitsche, as a compound that could activate this promoter. researchgate.net The LDLR plays a crucial role in removing LDL cholesterol from the blood, and its activation is a key mechanism for lowering cholesterol levels. harringtondiscovery.orgnih.gov

The process of cholesterol regulation is complex, involving the sterol-responsive element-binding proteins (SREBPs) which, in response to low intracellular cholesterol, activate the transcription of genes like the LDLR. nih.gov While this compound has been shown to activate the LDLR promoter, the precise molecular mechanisms by which it achieves this, and its effects on other aspects of cholesterol metabolism in cellular models, require further detailed investigation.

Cellular Mechanisms of Cholesterol Lowering

Compound ClassMechanismCellular Effect
StatinsInhibition of HMG-CoA reductaseDecreases intracellular cholesterol synthesis, leading to upregulation of LDL receptors.
PCSK9 InhibitorsInhibition of PCSK9Prevents the degradation of LDL receptors, increasing their number on the cell surface.
This compound (putative)Activation of LDLR promoterIncreases the expression of LDL receptors, enhancing the clearance of LDL cholesterol from the extracellular environment.

In Vivo Models for Activity Assessment (Excluding Human Clinical Trials)

In vivo animal models are essential for evaluating the biological activities of compounds like this compound in a living system, providing insights into their efficacy and mechanisms of action before any consideration for human trials. ijrpc.comnih.gov

Selection and Characterization of Animal Models

The selection of an appropriate animal model is a critical step in preclinical research and depends on the specific biological activity being investigated. scielo.br For anti-inflammatory studies, rodents such as rats and mice are commonly used. scielo.br Inflammation can be induced using agents like carrageenan to produce paw edema, and the anti-inflammatory effect of a test substance is measured by the reduction in this swelling. ijpras.commdpi.com

For assessing anticancer activity, xenograft models are often employed, where human cancer cells are implanted into immunocompromised mice. mdpi.com The effect of the compound on tumor growth and metastasis can then be observed. mdpi.com In the case of cholesterol-lowering studies, animal models with specific genetic modifications, such as mice lacking the LDL receptor (Ldlr-/-), are used to study the effects of compounds on atherosclerosis. researchgate.net

The characterization of these models involves ensuring they accurately mimic the human condition being studied. scantox.com This includes physiological and biochemical similarities to humans in the processes of drug absorption, distribution, metabolism, and excretion. nih.gov Proper characterization and validation of animal models are crucial for the translational value of the research findings. scantox.com

Evaluation of Biological Responses and Biomarkers

Preclinical research plays a pivotal role in characterizing the biological effects of novel compounds before they can be considered for human trials. als.net This stage involves a multifaceted approach, including in vitro (cell-based) and in vivo (animal) studies, to elucidate the compound's mechanism of action and potential therapeutic applications. als.netnih.gov In the context of this compound, a daphnane diterpenoid found in plants of the Thymelaeaceae family, preclinical investigations have begun to shed light on its diverse biological activities. researchgate.netresearchgate.net

This compound has demonstrated a range of biological effects, including anti-inflammatory, antiviral, and anticancer properties. researchgate.netresearchgate.net The evaluation of these biological responses relies on the measurement of specific biomarkers. Biomarkers are measurable indicators of a biological state or condition and are crucial for assessing a drug's pharmacodynamics and potential efficacy. crownbio.commdpi.com

In the realm of antiviral research, studies have explored this compound's activity against various viruses. For instance, research has indicated its potential against Human Immunodeficiency Virus (HIV). researchgate.netacs.org In such studies, a key biomarker is the 50% effective concentration (EC50), which represents the concentration of a drug that inhibits a biological process by half. researchgate.net For example, an extract from Daphne gnidium containing this compound, among other compounds, showed noteworthy activity against HIV-1 with an EC50 value of 0.08 μg/mL. researchgate.net Another critical biomarker in antiviral studies is the 50% cytotoxic concentration (CC50), which measures the drug's toxicity to host cells. The ratio of CC50 to EC50 determines the selectivity index, a crucial parameter for a potential antiviral drug.

In the context of its anti-inflammatory properties, the evaluation of this compound would involve measuring biomarkers associated with the inflammatory cascade. nih.gov These can include pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov For instance, studies on other natural compounds with anti-inflammatory effects have demonstrated their ability to inhibit these key mediators. nih.gov UPLC-HRMS analysis has identified this compound as one of the daphnane diterpenoids in plant extracts that significantly induce the production of anti-inflammatory agents. figshare.com

Regarding its potential anticancer activity, preclinical studies would assess biomarkers related to cell proliferation, apoptosis (programmed cell death), and angiogenesis (formation of new blood vessels). nih.gov Key biomarkers in this area include proteins involved in cell cycle regulation (e.g., cyclins and cyclin-dependent kinases), apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins), and markers of angiogenesis (e.g., vascular endothelial growth factor, VEGF). nih.gov While specific data on this compound's modulation of these exact biomarkers is still emerging, the broader class of daphnane diterpenoids is known for its potent antileukemic and anticancer activities, suggesting that this compound likely impacts these pathways. researchgate.netdntb.gov.ua

The table below summarizes the types of biomarkers that are relevant for evaluating the preclinical biological responses of this compound.

Biological ActivityPotential Biomarkers
Antiviral EC50, CC50, Selectivity Index, Viral Load, Reverse Transcriptase Activity
Anti-inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6), COX-2, iNOS, NF-κB
Anticancer Cell Viability (IC50), Apoptosis Markers (Caspases, Bcl-2, Bax), Cell Cycle Proteins (Cyclins, CDKs), Angiogenesis Markers (VEGF)

Pharmacological Target Engagement in Animal Systems

Pharmacological target engagement is a critical concept in drug development that confirms a drug molecule directly interacts with its intended biological target in a living organism. nih.govpelagobio.comnih.gov Demonstrating target engagement in preclinical animal models provides crucial evidence that the drug is reaching its site of action and has the potential to exert a therapeutic effect. pelagobio.comnih.gov This validation is essential before advancing a compound to human clinical trials. als.net

For this compound, while specific in vivo target engagement studies are not extensively detailed in the public domain, we can infer potential mechanisms and targets based on its known biological activities and the actions of related compounds. The primary methods to assess target engagement in animal models include measuring the direct binding of the compound to its target, quantifying downstream pharmacodynamic biomarkers, and utilizing imaging techniques. nih.govnih.gov

In the context of this compound's antiviral activity, particularly against HIV, the likely pharmacological targets are viral proteins essential for replication, such as reverse transcriptase or protease, or host cell factors that the virus exploits. acs.org Studies on daphnane derivatives have suggested that they can interfere with viral entry. acs.org For example, daphnetoxin (B1198267), a related compound, was found to interfere with the expression of HIV co-receptors CCR5 and CXCR4 on the cell surface. acs.org In an animal model, target engagement could be assessed by administering this compound and subsequently measuring the occupancy of these co-receptors on immune cells or by quantifying a downstream effect, such as the inhibition of viral replication in tissues.

Regarding its anti-inflammatory effects, potential targets for this compound include key enzymes and transcription factors in the inflammatory pathway, such as COX-2, iNOS, and NF-κB. nih.gov In an animal model of inflammation (e.g., lipopolysaccharide-induced inflammation), target engagement could be demonstrated by measuring the inhibition of these enzymes' activity or the reduced nuclear translocation of NF-κB in affected tissues after this compound administration. nih.gov The reduction in the levels of pro-inflammatory cytokines would serve as a pharmacodynamic biomarker, providing indirect evidence of target engagement. nih.gov

In the investigation of its anticancer properties, the pharmacological targets of this compound are likely to be proteins involved in cell signaling pathways that control cell growth, survival, and proliferation. nih.gov Many daphnane diterpenoids are known to be potent activators of protein kinase C (PKC), which is a key signaling node in the cell. researchgate.net In animal models of cancer, target engagement with PKC could be measured by assessing the phosphorylation of downstream substrates of PKC in tumor tissue. Furthermore, observing a downstream biological effect, such as an increase in apoptosis markers (e.g., cleaved caspase-3) or a decrease in proliferation markers (e.g., Ki-67) within the tumor, would provide strong evidence of pharmacological activity. nih.gov

The following table outlines potential pharmacological targets for this compound and the corresponding methods for evaluating target engagement in animal systems.

Biological ActivityPotential Pharmacological TargetMethod for Evaluating Target Engagement in Animal Systems
Antiviral (HIV) HIV Co-receptors (CCR5, CXCR4)Receptor occupancy assays on immune cells; Measurement of downstream viral load. acs.org
Anti-inflammatory COX-2, iNOS, NF-κBEnzyme activity assays in tissue homogenates; Immunohistochemical analysis of NF-κB localization. nih.gov
Anticancer Protein Kinase C (PKC)Measurement of downstream substrate phosphorylation; Analysis of pharmacodynamic biomarkers of apoptosis and proliferation in tumor tissue. researchgate.netnih.gov

Further preclinical research is necessary to definitively identify the direct molecular targets of this compound and to quantify its engagement with these targets in relevant animal models. Such studies are vital for optimizing the development of this compound as a potential therapeutic agent.

Semisynthesis and Derivatization Approaches for this compound Analogues

Semisynthesis involves using chemical compounds isolated from natural sources as starting materials to produce novel compounds. wikipedia.org This approach is particularly valuable for complex natural products like this compound, where the natural source provides a complex scaffold that would be difficult or costly to build from scratch via total synthesis. wikipedia.org Semisynthesis and derivatization of natural phenols, the basic structure of many natural products including parts of diterpenoids, can involve modifying phenolic hydroxyl groups or introducing new groups onto the phenolic ring using classical methods like acylation, alkylation, and phosphorylation. nih.gov While semisynthesis rapidly expands a molecular library from natural phenols, it typically does not change the core skeleton significantly. nih.gov

Derivatization, a chemical transformation, is often employed to improve analytical capabilities, such as enhancing ionization or introducing a specific mass shift for mass spectrometry analysis. spectroscopyonline.com It can also convert analytes to forms more compatible with chromatographic environments or improve separation efficiency. jfda-online.com For natural phenols with multiple hydroxyls and complex structures, selective derivatization strategies are employed, often exploiting differences in charge distribution and steric effects. nih.gov

Rational Design Principles for Analogue Generation

Rational design in chemical biology involves creating new molecules with desired functionality by predicting how structural modifications will affect behavior based on physical models. wikipedia.org This can involve making calculated variations on a known structure. wikipedia.org In the context of drug design, rational design exploits the detailed recognition features associated with the arrangement of chemical groups in the target binding site to conceive molecules that can optimally interact and modulate biological action. drugdesign.org This process often involves designing compounds that meet specific requirements, synthesizing them, and then testing them, with iterative refinement based on the results. drugdesign.org For analogue design, chemically related molecules are synthesized and tested to gather data on the structural requirements for biological activity. drugdesign.org In structure-based design, SAR is analyzed in 3D, interpreting changes in potency based on the complementarity between the ligand and the receptor. drugdesign.org

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a method used to understand the relationship between the three-dimensional structure of a molecule and its biological activity. researchgate.net It involves analyzing how the biological effects of a chemical depend on its molecular structure, including molecular geometry and electronic structure. researchgate.net SAR studies aim to identify which functional groups and structural motifs are crucial for activity. researchgate.net

Identification of Key Pharmacophores and Structural Motifs

Pharmacophores are defined as the ensemble of steric and electronic features necessary for optimal supramolecular interactions with a specific biological target and to trigger a biological response. mdpi.com Identifying key pharmacophores and structural motifs is a central aspect of SAR analysis. researchgate.netmdpi.com For daphnane-type diterpenoids, the orthoester group at C-9, C-13, and C-14 has been identified as essential for cytotoxic activity. mdpi.com Compounds lacking this orthoester group generally show reduced cytotoxic activity. mdpi.com

Impact of Substituent Modifications on Biological Activity

SAR studies often involve making minor changes to the structure of a compound and testing the analogues for activity to understand the impact of specific substituents. researchgate.netslideshare.net The introduction or modification of functional groups can significantly alter biological properties. researchgate.netslideshare.net For instance, in studies of other compound classes, the position and nature of substituents on a core scaffold have been shown to greatly influence biological activity, with electron-withdrawing or electron-releasing groups at specific positions leading to enhanced or reduced potency. mdpi.comnih.gov Similarly, the lipophilicity of compounds can be affected by substituents, which in turn can impact their biological activity. mdpi.com

Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking)

Computational approaches play a significant role in SAR elucidation and drug design. researchgate.netnih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) methods aim to establish mathematical relationships between the biological activity of compounds and their measurable physicochemical properties, such as lipophilicity, electronic effects, and steric effects. researchgate.netslideshare.net These relationships can be used to predict the activity of new compounds. slideshare.net

Molecular docking is another crucial computational technique used to predict the binding affinity and interaction modes between a small molecule (ligand) and a target protein (receptor) at an atomic level. researchgate.netnih.govnih.govrasayanjournal.co.in By simulating the binding process, molecular docking helps to understand how a ligand fits into the binding site and the types of interactions involved (e.g., hydrogen bonds, hydrophobic interactions). researchgate.netrasayanjournal.co.in This information is valuable for interpreting SAR data and guiding the design of new analogues with improved binding characteristics. drugdesign.orgnih.gov Computational methods like molecular docking and QSAR can assist in rationally filtering potential synthetic targets and predicting their biological activity early in the drug discovery process. researchgate.netnih.govrsc.orguokerbala.edu.iq

Development of Simplified this compound Analogues for Research

This compound, a complex daphnane diterpenoid, is part of a family of natural products known for their potent biological activities, including protein kinase C (PKC) modulation. nih.govrasayanjournal.co.in The intricate structure of this compound and related daphnanes presents significant challenges for large-scale isolation from natural sources and for total synthesis, which can be lengthy and demanding. rasayanjournal.co.innih.gov To overcome these limitations and facilitate comprehensive research into the biological functions and therapeutic potential of this class of compounds, significant efforts have been directed towards the development of simplified this compound analogues. These simplified structures aim to retain key pharmacophoric elements responsible for activity while being more synthetically accessible. rasayanjournal.co.in

Research in this area, notably by the Wender group, has focused on "function-oriented synthesis" and "gateway synthesis" approaches. rasayanjournal.co.inscitoys.com These strategies are designed to provide flexible and efficient routes to access a diverse library of both natural and non-natural daphnane congeners and simplified analogues. rasayanjournal.co.inscitoys.com The goal is to enable systematic structure-activity relationship (SAR) studies that can elucidate how specific structural modifications influence biological activity, potency, selectivity, and mode of action. rasayanjournal.co.inscitoys.com

Simplified analogues are developed by focusing on synthesizing the core structural elements of this compound and introducing variations or removing non-essential functionalities. For instance, synthetic efforts have targeted the construction of the daphnane/tigliane (B1223011) tricyclic core, which is central to the activity of these compounds. mdpi.com By developing efficient routes to this core, researchers can then append different side chains and functional groups to create a variety of simplified analogues.

A key aspect of this research involves probing the role of specific structural features. For example, studies have been conducted on analogues related to yuanhuapin (a daphnane diterpenoid similar to this compound) to investigate the importance of the B-ring epoxide for activity. nih.govscitoys.com By synthesizing analogues where this epoxide is either present or replaced with a less complex and more stable alkene, researchers can directly compare their biological effects, such as PKC affinities and cell growth inhibition. scitoys.com

The function-oriented synthesis approach has successfully yielded a significant number of simplified analogues, with some demonstrating potencies comparable to or even exceeding those of the natural products. rasayanjournal.co.in These analogues are often designed to be produced via more convergent and practical synthetic routes, frequently involving late-stage fragment coupling. rasayanjournal.co.in

Detailed research findings from SAR studies on simplified daphnane analogues have revealed the critical structural requirements for modulating PKC isoforms. rasayanjournal.co.inscitoys.com By systematically varying substituents and structural motifs on the simplified core, researchers can identify the features that confer selective activity towards different PKC isozymes. This selectivity is crucial for developing therapeutic agents with desired effects and minimized off-target interactions. rasayanjournal.co.in

The development of these simplified this compound analogues is vital for ongoing research. Their increased accessibility allows for more extensive biological testing and mechanistic studies that would be challenging with the scarce and synthetically demanding natural products. rasayanjournal.co.in These simplified compounds serve as valuable tools for dissecting the complex biological pathways modulated by daphnane diterpenoids and for identifying promising leads for drug discovery. rasayanjournal.co.in

Table of Compounds

Table 3: List of Chemical Compounds Mentioned

Compound Name
Gniditrin
Daphnetoxin (B1198267)
Gnidicin
Yuanhuacine
Excoecariatoxin
Daphneodorin D
Geranylgeranyl pyrophosphate
Mezerein
Acutilobin D

Challenges and Future Directions in Gniditrin Research

Overcoming Supply Limitations for Natural Compound Procurement

Addressing Class-Specific Biological Considerations (e.g., Irritancy, Toxicity Profile of Parent Plants)

Gniditrin belongs to the daphnane (B1241135) diterpenoid class, which is known for compounds exhibiting potent biological activities, including irritant and toxic effects. mdpi.comucl.ac.uksemanticscholar.org The parent plants from which this compound is isolated, such as Daphne gnidium and Daphne mezereum, are recognized as toxic due to the presence of diterpene esters. researchgate.netsemanticscholar.orgcapes.gov.br For instance, daphnetoxin (B1198267) and mezerein, related daphnane diterpenoids, are known skin irritants. mdpi.com While this compound itself has shown potential therapeutic activities, a thorough understanding and mitigation of any inherent class-specific biological considerations, including potential irritancy or toxicity, are critical for its development. Future research needs to precisely delineate the toxicity profile of pure this compound and its metabolites. This involves in-depth studies to understand the structural determinants of irritancy and toxicity within the daphnane framework. Such knowledge is essential for designing modified analogs with improved therapeutic indices and reduced undesirable effects. Research into the mechanisms underlying the toxic effects observed in the parent plants can also provide valuable insights for assessing the safety of isolated this compound. bepls.comresearchgate.net

Advancements in Synthetic Methodologies for Scalability

Given the limitations of natural supply and the need for potential structural modifications, developing efficient and scalable synthetic methodologies for this compound is a significant future direction. The complex polycyclic structure of daphnane diterpenoids like this compound presents considerable challenges for total synthesis. While total synthesis of complex natural products is a specialized area of organic chemistry, advancements in this field are crucial for providing a reliable and potentially more cost-effective source of this compound and its analogs. nih.govwikipedia.orgnih.govuni-mainz.dersc.org Future research should focus on developing novel synthetic routes that are not only stereoselective and efficient but also amenable to large-scale production. This includes exploring innovative chemical reactions, catalytic processes, and potentially chemoenzymatic approaches to synthesize the core structure and introduce the necessary functional groups found in this compound. nih.govwikipedia.org Scalability considerations are paramount to ensure that synthetic methods can meet the demand for research and potential therapeutic applications. wikipedia.orgnih.gov

Elucidation of Complete Molecular Mechanisms and Signaling Pathways

While some biological activities of this compound have been reported, a comprehensive understanding of its complete molecular mechanisms of action and the specific signaling pathways it modulates is still evolving. For example, this compound has shown potential in activating the LDLR promoter and increasing LDLR mRNA levels, suggesting a possible role in cholesterol lowering. consensus.app It has also demonstrated potential antiviral activity by showing high binding affinity to RNA-dependent RNA polymerase (RdRp) in virtual screening studies, indicating potential inhibitory effects against viruses like SARS-CoV-2. bepls.comtandfonline.comnih.govmdpi.com However, the detailed cascade of events triggered by this compound binding to its targets and the downstream cellular responses require further investigation. Future research should employ advanced cell biology and molecular techniques to identify the specific protein targets of this compound, map the involved signaling pathways, and understand how these interactions translate into observed biological effects. Elucidating these mechanisms is vital for rational drug design and predicting potential off-target effects.

Exploration of Novel Pharmacological Targets and Therapeutic Applications

The reported biological activities of this compound suggest potential for various therapeutic applications. Beyond its potential in cholesterol lowering and antiviral effects, diterpenoids from the Daphne genus have demonstrated anticancer and anti-inflammatory activities. mdpi.comsemanticscholar.org Future research should actively explore novel pharmacological targets and expand the investigation into other potential therapeutic areas where this compound or its derivatives might be beneficial. This could involve high-throughput screening against a wide range of biological targets and disease models. Identifying new applications could broaden the therapeutic potential of this compound and justify further investment in its research and development. rsc.orgnih.govrsc.org

Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

Accurate quantification of this compound in complex biological matrices and the identification of its metabolites are crucial for pharmacokinetic and pharmacodynamic studies. Given the potentially low concentrations in biological samples and the complexity of the matrix, sensitive and selective analytical techniques are required. Future directions should focus on developing and refining advanced analytical methods, such as hyphenated chromatography-mass spectrometry techniques (e.g., LC-MS/MS, GC-MS), for the trace analysis of this compound. rsc.orgnih.govshimadzu.comresearchgate.net Furthermore, comprehensive metabolite profiling is essential to understand how this compound is processed in the body, identify active or toxic metabolites, and assess potential drug interactions. shimadzu.comnih.gov The development of robust and validated analytical methods will support preclinical and clinical studies and contribute to a better understanding of this compound's fate in biological systems.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Studies

Integrating omics technologies, such as metabolomics and proteomics, can provide a holistic view of the biological impact of this compound. Metabolomics can help identify changes in the endogenous metabolite profile of cells or organisms treated with this compound, offering insights into affected metabolic pathways. rsc.orgnih.govresearchgate.net Proteomics can reveal alterations in protein expression and modification, helping to identify protein targets and downstream signaling events. researchgate.net Future research should leverage these powerful technologies to gain a deeper understanding of this compound's effects at a systems level. This integrated approach can help uncover complex biological responses, identify biomarkers of activity or toxicity, and provide a more comprehensive picture of this compound's interaction with biological systems. researchgate.net

Translational Research Challenges (Preclinical to Theoretical Application)

Translational research, the process of converting preclinical scientific discoveries into potential clinical applications or theoretical uses, faces significant hurdles. While preclinical studies involving this compound have indicated promising biological activities, such as immunomodulatory effects and antiviral potential nih.govscitoys.com, translating these initial findings into concrete theoretical applications presents several challenges.

A fundamental challenge in the preclinical-to-theoretical application phase is the inherent complexity of biological systems compared to controlled laboratory settings. Findings from in vitro studies, while valuable for identifying potential activities and mechanisms, may not accurately predict the behavior or efficacy of a compound within a complex living organism nih.govmdpi.com. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), off-target effects, and interactions with other biological molecules can significantly influence a compound's activity in vivo. General challenges in preclinical translation also include the limitations of animal models in fully replicating human disease mechanisms and patient heterogeneity nih.govmdpi.com. The robustness and reproducibility of preclinical data, often impacted by factors like sample size and study design, are critical for confident translation mdpi.com.

Another significant challenge identified in the preclinical study involving this compound was its presence as part of a combination of medicinal plants nih.govscitoys.com. This precludes the definitive identification of this compound as the sole compound responsible for the observed biological activity nih.govscitoys.com. When preclinical data are derived from studying a mixture, it becomes challenging to attribute the effects specifically to this compound, complicating the theoretical application of isolated this compound. To confidently theorize about the use of this compound as a therapeutic agent, further research on the isolated compound is necessary to confirm and characterize its specific activities.

These limitations underscore the gap between initial preclinical observations and the development of well-supported theoretical applications for this compound. Addressing these challenges requires more comprehensive preclinical investigations, including studies with isolated this compound, larger sample sizes, and relevant in vivo models, to provide a more robust foundation for translational prospects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gniditrin
Reactant of Route 2
Gniditrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.